8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-6-10-5(8(12)13)4-11(6)3-2-9-7/h2-4H,1H3,(H,12,13) |
InChI Key |
MORAKZGGIMTSFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=NC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methoxyacetic acid in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. This often involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid, several types of chemical reactions can be anticipated:
-
Nucleophilic Substitution : The presence of a methoxy group and a carboxylic acid group suggests potential for nucleophilic substitution reactions, where these groups could be replaced by other nucleophiles under appropriate conditions .
-
Electrophilic Addition : The aromatic rings in the compound could undergo electrophilic addition reactions, although this might be less common due to the stability of the heterocyclic system .
-
Metalation : The compound could undergo metalation reactions, which are useful for introducing functional groups at specific positions on the ring .
-
Condensation Reactions : The carboxylic acid group could participate in condensation reactions to form esters or amides .
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Imidazo[1,2-a]pyrazine-2-carboxylic acid | Not specified | Lacks methoxy group; basic structure |
| 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid | Not specified | Chlorine at position 6; different biological activity |
| 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | 910122-85-9 | Different ring structure; varied reactivity |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives, including 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid, exhibit significant antibacterial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interact with bacterial cell membranes and inhibit essential cellular processes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 10 µg/mL |
| This compound | Staphylococcus aureus | 5 µg/mL |
These findings suggest that this compound could be developed into a novel antibiotic agent, particularly in the face of rising antibiotic resistance .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor cell proliferation.
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60), showing promising results in reducing cell viability.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| HL-60 | 10 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell survival .
Therapeutic Applications Beyond Cancer
Beyond its antimicrobial and anticancer properties, this compound has been investigated for its potential role in treating other conditions:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.
- Neurological Applications : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
A study conducted by Sayer et al. demonstrated that derivatives of imidazo[1,2-a]pyrazines show enhanced antibacterial activity when modified with various substituents. The research highlighted the importance of structural modifications in improving potency against resistant bacterial strains .
Case Study 2: Anticancer Activity
Research published in the Journal of Antibiotics reported that imidazo[1,2-a]pyrazines exhibit cytotoxic effects on multiple cancer cell lines. The study emphasized the need for further investigations into the structure-activity relationship to optimize these compounds for clinical use .
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Different Substituents
8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid
- Substituent : Chlorine (-Cl) at position 6.
- Properties : The electron-withdrawing Cl group increases electrophilicity but reduces solubility compared to methoxy.
- Biological Relevance : Chloro derivatives often exhibit enhanced stability and receptor-binding affinity in antimicrobial and anticancer agents .
- Synthesis: Similar to the methoxy derivative but using chloro-substituted precursors (e.g., 2-amino-3-chloropyrazine) .
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid
- Core Variation : Pyridine instead of pyrazine.
- Properties : The hydroxyl (-OH) group enables hydrogen bonding, improving target interaction but reducing metabolic stability.
- Applications: Used in coupling reactions with amino acids for prodrug development .
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid
- Substituent : Bromine (-Br) at position 4.
- Safety : Classified as hazardous (GHS Category 6.1), requiring careful handling .
Functional Group Derivatives
Imidazo[1,2-a]pyrazine-2-carboxamides
- Structure : Carboxylic acid converted to amide (-CONHR).
- Synthesis : Reacting the acid with amines using coupling agents like 1-methylimidazole or Mukaiyama’s reagent .
- Activity : Amides often show improved bioavailability and antimicrobial efficacy compared to carboxylic acids .
Imidazo[1,2-a]pyrazine-2-carbohydrazides
- Structure : Hydrazide (-CONHNH₂) derivative.
- Synthesis: Condensation of hydrazides with aldehydes yields acylhydrazones, which exhibit antinociceptive activity .
- Performance : Moderate activity against E. coli and S. aureus, but inactive against Mycobacterium tuberculosis .
Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
- Structure : Ethyl ester (-COOEt).
- Utility : Key intermediate for hydrolysis to the carboxylic acid or further functionalization .
Ring-Saturated Analogues
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic Acid
- Structure : Partially saturated pyrazine ring.
- Properties : Increased conformational flexibility may enhance binding to dynamic enzyme pockets.
- Physicochemical Data : Molecular weight 181.19 g/mol, predicted pKa ~7.77 .
Antimicrobial Activity
- Methoxy Derivative: Limited direct data, but related imidazo[1,2-a]pyrazines show activity against Gram-positive bacteria (e.g., S. aureus) .
- Chloro vs. Methoxy : Chloro derivatives generally exhibit stronger antibacterial effects due to enhanced electrophilicity .
- Hydrazides : Moderate inhibition of C. albicans and E. faecalis .
Anti-Inflammatory and Analgesic Activity
- 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic Acids : Demonstrated anti-inflammatory and analgesic effects comparable to indomethacin in preclinical models .
Biological Activity
Introduction
8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from various studies.
This compound features a complex structure that includes an imidazo ring and a carboxylic acid functional group. The presence of the methoxy group contributes to its lipophilicity and overall biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | % Inhibition |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 75% |
| Escherichia coli | 64 µg/mL | 60% |
| Mycobacterium tuberculosis | 16 µg/mL | 85% |
These results suggest that the compound is particularly effective against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the imidazo or pyrazine rings can significantly impact its efficacy. For instance, substituents at specific positions on the pyrazine ring have been shown to enhance antimicrobial activity .
Case Study: SAR Analysis
A study evaluated various derivatives of pyrazine-2-carboxylic acids and their amides. The findings indicated that compounds with higher lipophilicity and specific functional groups exhibited improved activity against Mycobacterium tuberculosis. The study highlighted that the introduction of a methoxy group at the 8-position was beneficial for enhancing biological activity .
Antioxidant Activity
In addition to antimicrobial properties, the compound has demonstrated antioxidant activity. This is crucial for combating oxidative stress in biological systems.
Table 2: Antioxidant Activity Assay Results
| Assay Method | IC50 (µg/mL) | Activity Level |
|---|---|---|
| DPPH Radical Scavenging | 25 | Moderate |
| ABTS Radical Scavenging | 30 | Moderate |
These results indicate that while the compound shows antioxidant potential, further modifications may enhance its efficacy in this area .
Q & A
Q. What are the key synthetic methodologies for preparing 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, diaminopyrazines react with aldehydes and isocyanides under mild conditions to yield imidazo[1,2-a]pyrazine scaffolds. This method is efficient for generating adenine-mimetic libraries, enabling rapid diversification of substituents at positions 2, 3, and 8 . Alternative routes include condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, which form the pyrazine or pyrimidine ring systems .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the methoxy group (δ ~3.8–4.0 ppm) and carboxylic acid protons (δ ~12–14 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated in studies of analogous imidazopyrazine derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns .
Q. What are the solubility and stability considerations for this compound in experimental design?
- Methodological Answer : The carboxylic acid moiety confers pH-dependent solubility: it is sparingly soluble in water at neutral pH but dissolves in alkaline buffers (e.g., phosphate buffer, pH 7.4). Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent decarboxylation. Degradation under UV light necessitates amber vials for long-term storage. Waste disposal requires neutralization and segregation for professional treatment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity for therapeutic targets?
- Methodological Answer : SAR studies focus on substituent effects at the methoxy (position 8) and carboxylic acid (position 2) groups. For instance:
- Methoxy group : Replacement with bulkier alkoxy groups (e.g., ethoxy) enhances lipophilicity, improving blood-brain barrier penetration for CNS targets like acetylcholinesterase (AChE) .
- Carboxylic acid : Esterification (e.g., methyl ester) or amide derivatization modulates pharmacokinetics. In AChE inhibitors, the free carboxylic acid is critical for ionic interactions with the catalytic site .
- Core modifications : Substituting pyrazine with pyrimidine (e.g., imidazo[1,2-a]pyrimidine-2-carboxylic acid) alters electron density, affecting binding to enzymes like BACE1 .
Q. How can computational methods elucidate target interactions and guide rational design?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) predict binding modes to targets like AChE or adenosine receptors. For example:
- Docking studies reveal hydrogen bonding between the carboxylic acid and Ser203 in AChE .
- MD simulations (100 ns) assess stability of ligand-receptor complexes, with root-mean-square deviation (RMSD) <2 Å indicating stable binding .
Quantum mechanical calculations (DFT) optimize geometries and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. How should researchers address contradictory data in biological assays (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Contradictions often arise from assay conditions or concentration-dependent effects. Mitigation strategies include:
- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify therapeutic vs. toxic thresholds.
- Multiple assays : Cross-validate antioxidant activity using DPPH radical scavenging, FRAP, and ORAC assays .
- Redox profiling : Use electron paramagnetic resonance (EPR) to detect transient radical species that may explain pro-oxidant behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
